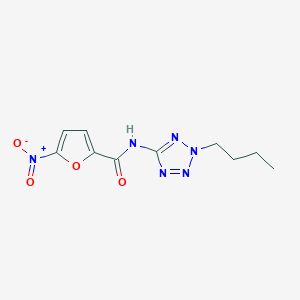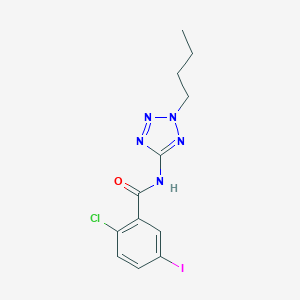![molecular formula C22H27NO5 B251229 Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate, also known as DAAOI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of adamantyl-substituted phenyl esters, which have been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and detoxification enzymes, and activation of this pathway can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of ROS levels, the inhibition of inflammation, and the activation of the Nrf2 pathway. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. It has also been shown to have potential applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for research on Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, there is potential for the development of new compounds based on the structure of this compound that may exhibit even more potent biological activities.
Métodos De Síntesis
The synthesis of Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate involves a multi-step process that starts with the reaction of adamantylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-aminoisophthalic acid to form the amide bond. Finally, the dimethyl ester is formed using dimethyl sulfate. The overall yield of this process is around 30%.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential applications in the treatment of cardiovascular diseases, as it can reduce oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C22H27NO5 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
dimethyl 5-[[2-(1-adamantyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H27NO5/c1-27-20(25)16-6-17(21(26)28-2)8-18(7-16)23-19(24)12-22-9-13-3-14(10-22)5-15(4-13)11-22/h6-8,13-15H,3-5,9-12H2,1-2H3,(H,23,24) |
Clave InChI |
ABRDZGULBWHAPK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)


![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
